7-Ketologanin chemical structure and properties
7-Ketologanin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketologanin is an iridoid glycoside that serves as a key intermediate in the biosynthesis of various biologically active monoterpenoid indole alkaloids. While its role as a precursor is established, dedicated studies on its intrinsic biological activities and pharmacological properties are limited. This technical guide provides a comprehensive overview of the current knowledge on 7-Ketologanin, covering its chemical structure, physicochemical properties, and its position within the broader context of iridoid biosynthesis. Due to the limited availability of specific experimental data for 7-Ketologanin in publicly accessible literature, this guide also includes generalized experimental protocols for the isolation and analysis of related iridoid glycosides, which can be adapted for the study of this compound.
Chemical Structure and Properties
7-Ketologanin, also known as Ketologanin or Dehydrologanin, is a monoterpenoid belonging to the iridoid class of natural products. Its chemical structure is characterized by a cyclopentanapyran ring system linked to a glucose molecule.
Chemical Identity
| Identifier | Value |
| IUPAC Name | methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate[1] |
| Common Names | 7-Ketologanin, Ketologanin, Dehydrologanin |
| CAS Number | 152-91-0 |
| Molecular Formula | C₁₇H₂₄O₁₀[1] |
| SMILES | C[C@@H]1[C@@H]2--INVALID-LINK--C(=CO[C@H]2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)OC[1] |
Physicochemical Properties
The experimental physicochemical data for 7-Ketologanin is not extensively reported. The following table summarizes the available computed data.
| Property | Value |
| Molecular Weight | 388.4 g/mol [1] |
| XLogP3 | -1.7 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 4 |
| Exact Mass | 388.13694696 Da[1] |
| Monoisotopic Mass | 388.13694696 Da |
| Topological Polar Surface Area | 152 Ų |
| Heavy Atom Count | 27 |
Note: The majority of the physicochemical properties listed are computationally predicted and have not been experimentally verified.
Spectroscopic Data
Biosynthesis of 7-Ketologanin
7-Ketologanin is a key intermediate in the biosynthesis of secoiridoids, which are precursors to a wide array of monoterpenoid indole alkaloids. The pathway involves a series of enzymatic transformations starting from geraniol.
The biosynthesis begins with the hydroxylation of geraniol by geraniol-8-hydroxylase (G8H), followed by oxidation to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO). Iridoid synthase (ISY) then catalyzes the cyclization to iridotrial, which is subsequently oxidized to 7-deoxyloganetic acid by iridoid oxidase (IO). A glycosylation step mediated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) yields 7-deoxyloganic acid. Hydroxylation by 7-deoxyloganic acid hydroxylase (7-DLH) produces loganin. Finally, secologanin synthase (SLS), a cytochrome P450 enzyme, catalyzes the oxidative cleavage of loganin into secologanin via a 7-ketologanin intermediate.
Biological Activity and Therapeutic Potential
There is a significant lack of research focused specifically on the biological activities of isolated 7-Ketologanin. As an intermediate in biosynthetic pathways, it is often transient and may not accumulate to high concentrations in plants. However, the broader class of iridoid glycosides is known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2]
Future research could explore whether 7-Ketologanin exhibits any of these properties. In vitro assays for antioxidant capacity, anti-inflammatory activity through measurement of inflammatory mediators, and cytotoxicity against various cancer cell lines would be valuable first steps in elucidating its potential therapeutic relevance.
Experimental Protocols
Due to the absence of specific published protocols for 7-Ketologanin, the following sections provide generalized and adaptable methods for the extraction, isolation, and analysis of iridoid glycosides from plant sources.
General Extraction Protocol for Iridoid Glycosides
This protocol describes a common method for obtaining a crude extract enriched with iridoid glycosides from plant material.
Materials:
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Dried and powdered plant material (e.g., leaves, stems)
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Ethanol (95%)
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Petroleum ether
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Ethyl acetate
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n-Butanol
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Deionized water
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Rotary evaporator
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Separatory funnel
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Filter paper
Procedure:
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Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
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Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning: a. Suspend the crude extract in deionized water. b. Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol. c. The iridoid glycosides are typically enriched in the n-butanol fraction.
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Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the iridoid glycoside-rich extract.
Isolation by Column Chromatography
Further purification of the crude iridoid glycoside extract can be achieved using column chromatography.
Materials:
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Crude iridoid glycoside extract
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Silica gel (for column chromatography)
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Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water)
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Glass column
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Fraction collector
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Thin-layer chromatography (TLC) plates
Procedure:
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
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Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.
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Fraction Collection: Collect fractions of the eluate using a fraction collector.
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TLC Analysis: Monitor the collected fractions by TLC to identify those containing the compound of interest. Combine the fractions that show a pure spot corresponding to the desired iridoid glycoside.
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Final Concentration: Concentrate the combined pure fractions to obtain the isolated compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and quantification of iridoid glycosides.
Typical HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
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Flow Rate: 1.0 mL/min
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Detection: UV detector at a wavelength of approximately 240 nm.
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Injection Volume: 10-20 µL
Conclusion
7-Ketologanin is a structurally interesting iridoid glycoside with a confirmed role as an intermediate in the biosynthesis of secologanin and, consequently, a vast number of monoterpenoid indole alkaloids. Despite its importance in plant secondary metabolism, its own biological activities remain largely unexplored. The lack of available experimental data, particularly spectroscopic and pharmacological, highlights a significant knowledge gap. The generalized protocols provided in this guide offer a starting point for researchers to isolate and characterize 7-Ketologanin, paving the way for future investigations into its potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing natural product.
